3-[3-(2-Carboxyethoxy)propoxy]propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[3-(2-Carboxyethoxy)propoxy]propanoic acid is a complex organic compound used in various scientific and industrial applications. It is known for its unique structure, which includes multiple carboxylic acid groups and ether linkages, making it a versatile molecule in synthetic chemistry and material science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3-(2-Carboxyethoxy)propoxy]propanoic acid typically involves the reaction of propylene oxide with ethylene glycol, followed by carboxylation. The reaction conditions often include the use of catalysts such as sodium hydroxide or potassium hydroxide to facilitate the formation of the ether linkages .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process is optimized to minimize by-products and maximize the efficiency of the carboxylation step .
Analyse Chemischer Reaktionen
Types of Reactions
3-[3-(2-Carboxyethoxy)propoxy]propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols.
Substitution: The ether linkages can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Nucleophiles: Sodium methoxide (NaOCH3), potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols .
Wissenschaftliche Forschungsanwendungen
3-[3-(2-Carboxyethoxy)propoxy]propanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the development of bioconjugates and drug delivery systems.
Medicine: Investigated for its potential in targeted drug delivery and photodynamic therapy.
Industry: Utilized in the production of polymers and nanomaterials.
Wirkmechanismus
The mechanism of action of 3-[3-(2-Carboxyethoxy)propoxy]propanoic acid involves its ability to form stable complexes with various molecules. This property is exploited in drug delivery systems where the compound can encapsulate therapeutic agents and release them in a controlled manner. The molecular targets and pathways involved include interactions with cellular receptors and enzymes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Ethyl 3-[3-(2-carboxyethoxy)propoxy]propanoate: Similar in structure but with an ethyl ester group.
3,3’-[2-(CBZ-amino)-2-[(2-carboxyethoxy)methyl]propane-1,3-diyl]bis(oxy)]dipropanoic acid: Used in peptide synthesis and protein conjugation.
Uniqueness
3-[3-(2-Carboxyethoxy)propoxy]propanoic acid is unique due to its multiple carboxylic acid groups and ether linkages, which provide versatility in chemical reactions and applications. Its ability to form stable complexes and participate in various reactions makes it a valuable compound in research and industry .
Eigenschaften
CAS-Nummer |
20575-83-1 |
---|---|
Molekularformel |
C9H16O6 |
Molekulargewicht |
220.22 g/mol |
IUPAC-Name |
3-[3-(2-carboxyethoxy)propoxy]propanoic acid |
InChI |
InChI=1S/C9H16O6/c10-8(11)2-6-14-4-1-5-15-7-3-9(12)13/h1-7H2,(H,10,11)(H,12,13) |
InChI-Schlüssel |
IJSFQTQPYISNEF-UHFFFAOYSA-N |
Kanonische SMILES |
C(COCCC(=O)O)COCCC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.